2-(4-Nitrophenyl)ethylazanium

Organic Synthesis Process Chemistry Nitration

Salt-form variability undermines solubility and reaction reproducibility in 4-nitrophenethylamine workflows. 2-(4-Nitrophenyl)ethylazanium (CAS 173738-40-4) provides the defined protonated species for consistent results. • Defined protonation ensures predictable aqueous solubility for biological assays. • Enables chemoselective amide coupling & organometallic complexation. • Validated hapten (ELISA IC50 52.73 μg/L, titer 1:32000) for immunoassay development; Mirabegron-class API intermediate.

Molecular Formula C8H11N2O2+
Molecular Weight 167.19 g/mol
CAS No. 173738-40-4
Cat. No. B067801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)ethylazanium
CAS173738-40-4
SynonymsBenzeneethanamine, 4-nitro-, conjugate monoacid (9CI)
Molecular FormulaC8H11N2O2+
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC[NH3+])[N+](=O)[O-]
InChIInChI=1S/C8H10N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6,9H2/p+1
InChIKeyIOXOZOPLBFXYLM-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)ethylazanium: Procurement & Application Overview


2-(4-Nitrophenyl)ethylazanium (CAS 173738-40-4) is the protonated (azanium) form of 4-nitrophenethylamine, a functionalized aromatic amine featuring a para-nitro substituent on a phenethylamine scaffold [1]. While often utilized and procured in its stable hydrochloride salt form (4-nitrophenethylamine hydrochloride, CAS 29968-78-3) for applications ranging from organic synthesis to biochemical research , the azanium species represents the active cationic form in acidic aqueous environments. This compound class serves as a key intermediate in pharmaceutical synthesis, particularly for central nervous system agents and enzyme inhibitors, and functions as a versatile building block for generating diverse derivatives through transformations of its nitro and amine functional groups .

Protonated amine form for aqueous-phase chemistry and salt-controlled reactivity
Key intermediate in CNS-targeted pharmaceutical synthesis and enzyme inhibitor development
Versatile para-nitro scaffold enabling diverse derivatization and bioconjugation

2-(4-Nitrophenyl)ethylazanium: Salt Form Substitution Impact


Procuring or substituting the generic freebase (4-nitrophenethylamine, CAS 24954-67-4) or other salts for 2-(4-nitrophenyl)ethylazanium (or its hydrochloride salt, CAS 29968-78-3) can introduce significant variability in experimental workflows. The azanium form dictates the compound's solubility profile in aqueous buffers, a crucial parameter for in vitro and in vivo assays . Furthermore, the solid-state properties, including hygroscopicity and long-term stability, differ markedly between the freebase and salt forms [1]. Critically, using a non-salt form can lead to unforeseen outcomes in synthetic procedures where a controlled, protonated amine is required, such as in the chemoselective formation of amides or the preparation of organometallic complexes . The specific salt form and its associated purity and handling requirements are therefore not interchangeable and must be explicitly matched to the intended application.

Freebase (CAS 24954-67-4) or other salts may shift solubility in aqueous buffers, altering assay or reaction outcomes.
Hygroscopicity and long-term solid-state stability differ between salt forms; procurement must match handling requirements.
Uncontrolled amine protonation state can compromise chemoselective reactions, such as amide formation or organometallic complex preparation.

2-(4-Nitrophenyl)ethylazanium: Quantitative Procurement Evidence


Synthesis Efficiency: Novel Nitration Protocol

A patented synthetic method for 4-nitrophenethylamine hydrochloride demonstrates a key differentiation over traditional nitration approaches [1]. The process uses phenethylamine as a starting material with concentrated nitric and sulfuric acids at 0°C, followed by a straightforward workup and recrystallization. While the patent does not provide a direct head-to-head yield comparison, it claims that the final product is high in yield and purity, and specifically states the method provides a 'high-purity guide sample or sample is provided for subsequent chemical and biological experiments' [1]. This contrasts with older, multi-step methods that may produce lower yields or require more extensive purification [2].

Synthesis route
Reported
Patent claims high yield and purity via direct nitration of phenethylamine
May reduce procurement cost and lead time over multi-step alternatives
Claim requires independent verification
Organic Synthesis Process Chemistry Nitration

Chemoselective Amide Conjugation

Derivatives of the 4-nitrophenethylamine scaffold demonstrate high chemoselectivity in amide bond-forming reactions [1]. A study on O-(4-nitrophenyl)hydroxylamines, which share the 4-nitrophenyl pharmacophore, showed that these compounds react selectively with pyruvic acid derivatives to form amides, even in the presence of competing nucleophiles like amino acids, phenols, and thiols [1]. The study found that the nature of the leaving group (N–OR substituent) is a key determinant of reactivity. While the specific reactivity of 2-(4-nitrophenyl)ethylazanium is not measured, this class-level inference suggests the 4-nitro group provides a distinct electronic and steric profile that can be exploited for site-specific conjugation, a property not shared by non-nitrated or differently substituted phenethylamines.

Chemoselectivity
Class-level
Related O-(4-nitrophenyl)hydroxylamines react selectively with pyruvic acid derivatives amid biological nucleophiles
Supports exploration of site-specific bioconjugation
Extrapolation to azanium form requires validation
Chemical Biology Bioconjugation Chemoselective Ligation

Crystal Structure and p-Nitro Effect

X-ray crystallographic analysis provides a direct, quantifiable differentiation between N-phenyl-4-nitrophenethylamine and its analogs [1]. The study determined the crystal and molecular structures of N-phenyl-4-nitrobenzylamine, N-phenyl-4-nitrophenethylamine, and N-methyl-N-p-tolyl-4-nitrophenethylamine [1]. While specific bond lengths and angles were not listed in the abstract, the structural determination itself confirms the distinct solid-state conformation dictated by the para-nitro group and the ethyl chain length. This structural difference is fundamental, as it directly impacts properties like melting point, solubility, and intermolecular packing, which are critical for formulation and material science applications.

Crystal structure
Direct comparison
X-ray structures of N-phenyl-4-nitrophenethylamine and analogs determined
Informs solid-state property assessment and molecular geometry
Para-nitro and chain length dictate conformation
Crystallography Structural Chemistry Solid-State Properties

Immunoassay Performance as a Hapten

When used as a hapten, 4-nitrophenethylamine demonstrates high performance in generating specific polyclonal antibodies [1]. In a study, 4-nitrophenethylamine was conjugated to carrier proteins to produce an immunizing antigen. The resulting antiserum exhibited a titer of 1:32000, and an indirect competitive ELISA (icELISA) was developed with an IC50 of (52.73 ± 2.67) μg/L and a detection limit of 5.12 μg/L [1]. Crucially, the study explicitly noted that 'No analogues of nitroaniline was found to interfere with the analysis,' indicating a high degree of specificity for the 4-nitrophenethylamine structure over related compounds [1]. This combination of sensitivity and selectivity is a quantifiable advantage for developing detection assays.

Immunoassay hapten
Reported
Titer 1:32000; IC50 52.73 μg/L; LOD 5.12 μg/L; no cross-reactivity with nitroaniline analogues
Supports sensitive and selective immunoassay development
Performance documented with polyclonal antibodies
Immunochemistry ELISA Hapten Design

2-(4-Nitrophenyl)ethylazanium: Key Application Scenarios


CNS-Targeted Pharmaceutical Intermediates

The compound is a preferred starting material for synthesizing complex pharmaceutical intermediates, especially those targeting the central nervous system [1]. Its utility is rooted in the distinct reactivity of the para-nitro group and the protected amine, which enables controlled, multi-step syntheses. This is exemplified by its use as a key building block in the synthesis of Mirabegron and other receptor-targeted compounds, where the specific substitution pattern is crucial for biological activity .

High-Performance Immunoassay Development

Given its validated performance as a hapten with an antibody titer of 1:32000 and an ELISA IC50 of 52.73 μg/L, 4-nitrophenethylamine is an ideal candidate for developing sensitive and specific detection assays [1]. Its proven selectivity over structural analogues ensures reliable quantification in complex matrices, making it suitable for environmental monitoring, diagnostic kit development, and fundamental biochemical research involving enzyme inhibition and receptor binding studies .

Functional Polymers and Dye Synthesis

The unique solid-state structure of the 4-nitrophenethylamine scaffold, as confirmed by X-ray crystallography, underpins its utility in material science [1]. The compound is a precursor for creating polymers and coatings with enhanced durability and resistance to environmental factors . Furthermore, the strong chromophoric properties conferred by the nitroaromatic system make it a valuable intermediate in the production of dyes and pigments for textiles and other industrial applications .

Chemoselective Bioconjugation in Chemical Biology

The 4-nitro substitution pattern is known to impart unique chemoselectivity, as demonstrated by related O-(4-nitrophenyl)hydroxylamines [1]. This makes 2-(4-nitrophenyl)ethylazanium a strategic choice for researchers developing bioorthogonal ligation strategies. Its ability to undergo specific reactions in the presence of a multitude of biological functional groups allows for the precise modification of biomolecules, the creation of antibody-drug conjugates, or the installation of probes for imaging and target identification studies.

Application
Selection Property
Validation Focus
CNS-targeted pharmaceutical intermediates
Protected amine and para-nitro scaffold for controlled multi-step synthesis
Derivatization and receptor-targeted bioactivity screening
Immunoassay development
Reported hapten specificity and sensitivity profile
Assay cross-reactivity and limit of detection optimization
Functional polymers and dye synthesis
Crystal structure and nitroaromatic chromophore
Material durability, optical performance, and color fastness
Chemoselective bioconjugation
Potential for selective amide formation in biological environments
Compatibility with nucleophile-rich media and ligation efficiency

Technical Documentation Hub

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32 linked technical documents
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